RBC8 -

RBC8

Catalog Number: EVT-279811
CAS Number:
Molecular Formula: C25H20N4O3
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (RBC8) is a small molecule identified through protein structure analysis and virtual screening for its ability to bind to the inactive GDP-bound form of Ral GTPases. [] RalA and RalB are Ras-like GTPases involved in various cellular processes, including cell proliferation, migration, and survival. [] RBC8 has garnered significant attention in scientific research as a valuable tool to investigate the role of Ral GTPases in various biological processes, particularly in the context of cancer.

RBC6

  • Compound Description: RBC6 is a small molecule identified through protein structure analysis and virtual screening for its ability to bind to the GDP-bound form of Ral GTPase. []
  • Relevance: RBC6 and RBC8 are structurally related compounds discovered through the same research effort targeting Ral GTPase inhibition. [] While their specific structural differences are not detailed in the provided abstracts, both compounds demonstrate similar inhibitory effects on Ral GTPase. They differ from RBC8 in their specific binding affinities and potential downstream effects.

RBC10

  • Compound Description: RBC10 is another small molecule identified in the same screening effort as RBC6 and RBC8, targeting the GDP-bound form of Ral GTPase. []
  • Relevance: Like RBC6, RBC10 shares a similar research origin and target with RBC8, all aiming to inhibit Ral GTPase activity. [] The abstracts provided do not delve into their specific structural differences or variations in binding characteristics compared to RBC8.

Sorafenib

  • Compound Description: Sorafenib is a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC). It functions by inhibiting several tyrosine protein kinases involved in tumor cell proliferation and angiogenesis. []
  • Relevance: Sorafenib is not structurally related to RBC8, but its mechanism of action in HCC makes it relevant to the study of RBC8. Research indicates that the combined use of Sorafenib with RBC8 leads to a synergistic effect in inhibiting HCC cell proliferation. [] This synergy suggests that targeting both the Ras/Raf pathway (through Sorafenib) and Ral GTPase (through RBC8) could be a more effective therapeutic strategy against HCC.

Potassium Graphite Intercalation Compounds (K-GICs)

  • Compound Description: K-GICs are formed through the electrochemical insertion of potassium ions into graphite, resulting in layered structures with various stoichiometries like KC8, KC24, and KC36. [] These compounds exhibit unique electronic and structural properties, making them subjects of interest in materials science.
  • Relevance: While not structurally analogous to RBC8, K-GICs are relevant to the research on RBC8 due to their shared utilization of alkali metal intercalation into carbonaceous materials. [] The study highlighting the electrochemical insertion of rubidium into graphite to form Rb-GICs, similar to K-GICs, showcases the broader context of alkali metal interactions with carbon structures, which is relevant to understanding the behavior of RBC8.

Rubidium Graphite Intercalation Compounds (Rb-GICs)

  • Compound Description: Rb-GICs, specifically RbC8, RbC24, and RbC36, are formed by electrochemically inserting rubidium ions into graphite, analogous to the formation of K-GICs. [] These compounds exhibit staged structures depending on the rubidium content and are studied for their distinct electronic properties.
  • Relevance: Rb-GICs are highly relevant to RBC8 due to the shared presence of rubidium as the alkali metal component. [] While the nature of rubidium's interaction with the organic moiety in RBC8 is not explicitly discussed in the provided abstracts, the electrochemical formation and characterization of Rb-GICs provide valuable insights into the behavior of rubidium in a carbon-rich environment. This information can contribute to a broader understanding of the properties and potential interactions of rubidium within the structure of RBC8.
Source and Classification

RBC8 can be classified as an organic compound, potentially belonging to a specific class such as aromatic compounds or heterocycles. The exact classification may depend on its molecular structure and functional groups. It is essential to consult reliable databases or scientific literature for precise classification and sourcing information regarding RBC8.

Synthesis Analysis

The synthesis of RBC8 can involve several methods, depending on its chemical structure and desired purity. Common synthesis techniques in organic chemistry include:

  • Chemical Reactions: Typical reactions may include nucleophilic substitutions, electrophilic additions, or condensation reactions.
  • Catalysis: The use of catalysts can enhance reaction rates and selectivity.
  • Solvent Selection: The choice of solvent can significantly influence the outcome of the synthesis process.

For instance, if RBC8 is derived from a precursor compound through a multi-step synthesis, each step must be optimized for yield and purity. Parameters such as temperature, reaction time, and concentration are critical for successful synthesis.

Molecular Structure Analysis

The molecular structure of RBC8 is pivotal in determining its chemical behavior and interactions. Key aspects to analyze include:

  • Molecular Formula: This provides insight into the number and types of atoms present.
  • Functional Groups: Identifying functional groups helps in predicting reactivity.
  • 3D Structure: Techniques like X-ray crystallography or NMR spectroscopy can elucidate the three-dimensional arrangement of atoms.

Understanding the molecular geometry (e.g., tetrahedral, planar) is crucial for predicting how RBC8 will interact with other molecules.

Chemical Reactions Analysis

RBC8 may participate in various chemical reactions based on its functional groups. Common types of reactions include:

  • Substitution Reactions: Where one atom or group is replaced by another.
  • Elimination Reactions: Involving the removal of small molecules (e.g., water).
  • Addition Reactions: Where new atoms or groups are added to the molecule.

Each reaction type has specific conditions (temperature, pressure) that must be optimized for effective transformation.

Mechanism of Action

The mechanism of action for RBC8 involves understanding how it interacts at a molecular level with biological systems or other chemical entities. This could include:

  • Binding Interactions: How RBC8 binds to target sites (e.g., enzymes or receptors).
  • Pathways: The biochemical pathways influenced by RBC8 upon interaction.
  • Kinetics: Rate constants associated with its reactions can provide insights into its efficiency as a reagent or therapeutic agent.

Detailed kinetic studies may elucidate how variations in concentration affect reaction rates.

Physical and Chemical Properties Analysis

A thorough understanding of the physical and chemical properties of RBC8 is essential for predicting its behavior in various environments. Key properties include:

  • Melting and Boiling Points: Indicate stability under heat.
  • Solubility: In various solvents can affect its application in formulations.
  • Spectroscopic Data: UV-Vis, IR, NMR spectra provide insights into functional groups and structural characteristics.

These properties are crucial for practical applications in fields such as pharmaceuticals or materials science.

Applications

RBC8's unique properties make it suitable for various applications across different scientific domains:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to specific biological activity.
  • Materials Science: Could be used in developing new materials with desired mechanical or thermal properties.
  • Agriculture: Possible applications as a pesticide or herbicide if it exhibits biological activity against pests.
Introduction to Ral GTPases and RBC8

RalA/B in Cellular Signaling and Disease Pathogenesis

Ral GTPases (RalA and RalB) are Ras superfamily members that cycle between GTP-bound (active) and GDP-bound (inactive) states to regulate fundamental cellular processes. They serve as critical nodes in oncogenic signaling networks, particularly downstream of mutated RAS—a driver in ~30% of human cancers [4] [6]. Structurally, RalA and RalB share 85% sequence identity but exhibit distinct cellular functions: RalA primarily governs vesicle trafficking and exocytosis, while RalB coordinates cytoskeletal dynamics and immune signaling [2] [4]. In platelets, Ral GTPases regulate α-granule exocytosis and P-selectin surface exposure, facilitating platelet-leukocyte interactions during inflammation [1]. Pathologically, Ral hyperactivity is implicated across diverse cancers:

Table 1: Key Pathological Roles of Ral GTPases

Disease ContextRal Isoform InvolvementFunctional ConsequenceClinical Evidence
Lung CancerRalA & RalBAnchorage-independent growthH2122/H358 cell colony formation [3] [4]
Multiple MyelomaRalA > RalBTumor cell survivalOverexpression in 77% of patient samples vs. MGUS [6]
Chronic Myelogenous LeukemiaRalAImatinib resistanceRalA knockdown sensitizes cells [8]
Platelet DisordersRalA & RalBImpaired thrombus formationReduced aggregation in RalAB-null mice [1]

Mechanistically, Rals signal through effectors like RalBP1 (endocytosis), Exo84/Exo85 (exocyst assembly), and phospholipase D1 [4]. Constitutive activation occurs via RAS-dependent and independent pathways, the latter evidenced in multiple myeloma where Ral activation persists despite oncogenic RAS knockdown [6].

Rationale for Targeting Ral GTPases in Cancer Therapeutics

The therapeutic targeting of Ral GTPases addresses a critical gap in oncology: the historical "undruggability" of RAS mutants. As Rals represent a major RAS effector pathway (alongside RAF/MAPK and PI3K/AKT), their inhibition offers an indirect strategy to block RAS-driven tumorigenesis [4] [10]. Key advantages include:

  • Functional Redundancy: RalA and RalB often compensate for each other, necessitating dual inhibition [4].
  • Disease-Specific Essentiality: Ral-dependent cancers (e.g., subsets of pancreatic, bladder, and lung cancers) exhibit "addiction" to Ral signaling for survival and metastasis [3] [7].
  • Minimal Developmental Toxicity: Unlike RAS/MAPK inhibitors, Ral depletion shows limited toxicity in murine models, suggesting a favorable therapeutic window [4].

Table 2: Ral vs. Alternative Therapeutic Targets in RAS-Driven Cancers

TargetTherapeutic ChallengeRal AdvantageEvidence
RASUndruggable active siteDownstream vulnerabilitysiRNA Ral knockdown mimics RAS ablation [4]
RAF/MEKAdaptive resistanceBypasses resistance mechanismsRal inhibition effective in RAFi-resistant models [10]
PI3K/AKTMetabolic toxicityLower toxicity profileNo significant metabolic disruption in RalAB-null mice [1]

Functional studies validate Ral's therapeutic relevance: In lung cancer xenografts, dual RalA/B suppression reduced tumor growth by >60%, comparable to RAS silencing [4]. Similarly, multiple myeloma cells undergo apoptosis upon Ral depletion, independent of RAS mutation status [6].

RBC8 as a Pioneering Ral-Specific Inhibitor: Historical Context and Significance

RBC8 (6-Amino-4-(2,5-dimethoxyphenyl)-1,4-dihydro-3-(2-naphthalenyl)pyrano[2,3-c]pyrazole-5-carbonitrile) emerged from the first successful structure-based campaign targeting Ral GTPases. Discovered in 2014 via virtual screening of 500,000 compounds, RBC8 binds an allosteric site adjacent to the nucleotide-binding pocket of GDP-bound Ral [4] [5]. Its development overcame two hurdles: (1) the absence of deep hydrophobic pockets in Rals' active site, and (2) the need for isoform selectivity over Ras/Rho GTPases [4] [9].

Mechanism & Selectivity:RBC8 stabilizes Ral-GDP, preventing GTP loading and effector binding (e.g., RalBP1). NMR studies confirmed compound-induced chemical shifts in switch-II and helix α2 regions of RalB-GDP, with no binding to GTP-bound states [4]. Selectivity profiling showed >50-fold preference for RalA/B over Ras, RhoA, or Cdc42 [3] [5].

Preclinical Validation:

  • In Vitro: Inhibited Ral-GTP formation in human platelets (IC50: RalA=2.2 μM, RalB=2.3 μM) and lung cancer colony growth (H2122 IC50=3.5 μM; H358 IC50=3.4 μM) [1] [4].
  • In Vivo: Reduced H358 xenograft growth by 50% at 50 mg/kg (i.p.) [4] [7].

Table 3: RBC8 Characterization and Comparative Efficacy

ParameterRBC8 Value/OutcomeComparisonSignificance
Binding Affinity (KD)4.7–7.7 μM (SPR/ITC) [4]~10x weaker than optimized BQU57Validates target engagement
Tumor Growth Inhibition50% reduction in H358 xenografts [4]Matched Ral siRNA efficacyConfirms on-target mechanism
Platelet AggregationInhibited at 10 μM [1]Off-target effects in Ral-null plateletsContext-dependent specificity

Limitations & Legacy:RBC8 exhibits off-target activity at concentrations >10 μM, as evidenced by inhibition of aggregation in RalAB-null mouse platelets [1]. Nevertheless, it established a proof-of-concept for allosteric Ral inhibition, paving the way for derivatives like BQU57 with improved pharmacokinetics [4] [9]. Its impact extends beyond oncology—platelet studies using RBC8 revealed Ral's non-redundant role in P-selectin exposure, informing inflammatory disease mechanisms [1] [2].

Properties

Product Name

RBC8

IUPAC Name

6-amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C25H20N4O3

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C25H20N4O3/c1-30-17-9-10-20(31-2)18(12-17)21-19(13-26)24(27)32-25-22(21)23(28-29-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,27H2,1-2H3,(H,28,29)

InChI Key

CLMQBVUFKIKYLU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

RBC8; RBC-8; RBC 8.

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.